The Biological Genesis of Cyclo(His-Phe): A Technical Guide for Scientific Professionals
The Biological Genesis of Cyclo(His-Phe): A Technical Guide for Scientific Professionals
An In-depth Exploration of the Microbial and Non-Enzymatic Origins, Biosynthetic Pathways, and Biological Significance of a Prominent Cyclic Dipeptide.
Cyclo(L-Histidyl-L-Phenylalanine), abbreviated as Cyclo(His-Phe) or CHP, is a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules. These structurally constrained cyclic peptides are prevalent in nature and are garnering significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the biological origins of Cyclo(His-Phe), detailing its formation through both enzymatic and non-enzymatic routes. It further presents quantitative data on its biological activities, outlines detailed experimental protocols for its study, and visualizes the key biosynthetic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.
Biological Sources of Cyclo(His-Phe)
The presence of Cyclo(His-Phe) and other CDPs in biological systems is attributed to two primary origins: enzymatic biosynthesis by microorganisms and non-enzymatic formation, particularly in processed foods and beverages.
Microbial Biosynthesis
Microorganisms, including bacteria and fungi, are prolific producers of a vast array of secondary metabolites, among which cyclic dipeptides are a significant class.[1][2] These compounds are often synthesized as part of complex metabolic pathways and can play roles in intercellular communication and chemical defense. While specific studies detailing the microbial production of Cyclo(His-Phe) are not abundant, the enzymatic machinery for CDP synthesis is well-established in many microbial genera. For instance, the related cyclic dipeptide, cis-cyclo-(His,Leu), has been isolated from the terrestrial bacterium Bacillus subtilis B38.[3][4] Furthermore, enzymes from Streptomyces albulus have been shown to modify Cyclo(His-Phe), indicating its potential as a substrate and likely product in such organisms.[5][6][7][8]
Non-Enzymatic Formation in Foodstuffs
Cyclic dipeptides, including likely Cyclo(His-Phe), can be formed non-enzymatically through the thermal degradation of proteins and peptides during food processing.[1] The high temperatures employed in roasting, baking, and stewing can lead to the cyclization of dipeptides at the N-terminus of proteins or from the breakdown of larger peptides. This process is a recognized source of various CDPs in products like roasted coffee, beer, and cooked meats.[1][9] For example, the related compound Cyclo(His-Pro) has been detected in a variety of common food items.[10][11]
Enzymatic Biosynthesis Pathways
The microbial synthesis of cyclic dipeptides is primarily mediated by two distinct enzymatic systems: Non-ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).
Non-ribosomal Peptide Synthetases (NRPSs)
NRPSs are large, multi-domain enzymatic complexes that function as molecular assembly lines for the synthesis of peptides without the involvement of ribosomes.[12][13] The synthesis of a dipeptide like Cyclo(His-Phe) by an NRPS would typically involve the following steps:
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Adenylation (A) Domain: Selects and activates L-histidine and L-phenylalanine as aminoacyl-adenylates.
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Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acids are covalently tethered to the T domains via a thioester linkage.
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Condensation (C) Domain: Catalyzes the formation of a peptide bond between the two tethered amino acids.
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Thioesterase (TE) Domain: The final domain in the NRPS complex, which catalyzes the intramolecular cyclization of the dipeptide and its release from the enzyme, forming the stable 2,5-diketopiperazine ring of Cyclo(His-Phe).
The biosynthesis of the related Cyclo(Phe-Pro) in Streptomyces sp. US24 is believed to occur via an NRPS-dependent pathway.[14]
Cyclodipeptide Synthases (CDPSs)
CDPSs represent a more recently discovered family of enzymes that synthesize cyclic dipeptides directly from two aminoacyl-tRNAs.[4][12] This mechanism is independent of the large NRPS machinery. The CDPS enzyme facilitates the formation of two peptide bonds in a sequential manner, leading to the cyclization and release of the dipeptide. The precise catalytic mechanism of CDPSs is still an active area of research.[4]
Quantitative Analysis of Biological Activity
While quantitative data specifically for Cyclo(His-Phe) is limited in the public domain, studies on its derivatives and closely related histidine-containing cyclic dipeptides provide insights into its potential biological activities.
| Compound | Biological Activity | System | Measurement (Concentration) | Reference(s) |
| Cyclo(His-Phe) | Inhibition of bacterial and fungal growth; induction of cell death via effects on intracellular ion channels. | HeLa, WHCO3, MCF-7 carcinoma cells | Not specified | [9][15] |
| Cyclo(ΔHis-ΔPhe) | Inhibition of cell division. | Sea urchin embryos (first cleavage) | MIC: 0.78 µmol/ml | [16] |
| Cyclo(His-Ala) | Inhibition of cancer cell growth. | HT-29, MCF-7, HeLa carcinoma cells | 100 µM | [2] |
| Cyclo(His-Ala) | Inhibition of thrombin (rate of fibrin (B1330869) formation). | In vitro | 63.3% reduction | [2] |
| Cyclo(His-Gly) | Inhibition of thrombin-induced platelet aggregation. | In vitro | IC50: 0.0662 mM | [2] |
| Cyclo(Phe-Pro) | Inhibition of cancer cell growth. | HT-29 colon cancer cells | IC50: 4.04 ± 1.15 mM | [6] |
| Cyclo(Phe-Pro) | Inhibition of cancer cell growth. | HeLa cervical cancer cells | IC50: 2.92 ± 1.55 mM | [6] |
| Cyclo(Phe-Pro) | Inhibition of cancer cell growth. | MCF-7 breast cancer cells | IC50: 6.53 ± 1.26 mM | [6] |
| Cyclo(l-leu-l-pro) | Antimicrobial activity against Candida albicans. | In vitro | MIC: 50 µg/mL | [8] |
| Cyclo(l-leu-l-pro) | Antimicrobial activity against Salmonella enterica. | In vitro | MIC: 11 µg/mL | [8] |
Note: The data presented for compounds other than Cyclo(His-Phe) are for comparative purposes and to suggest potential areas of biological activity for Cyclo(His-Phe).
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the extraction, purification, quantification, and biological assessment of Cyclo(His-Phe).
Extraction and Purification from Microbial Culture
This protocol provides a general framework for the isolation of Cyclo(His-Phe) from a liquid bacterial or fungal culture.[1][17]
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Culture and Harvest: Cultivate the microbial strain in a suitable liquid medium until the stationary phase is reached. Separate the biomass from the culture broth by centrifugation. The supernatant is the primary source of secreted Cyclo(His-Phe).
-
Liquid-Liquid Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297). Shake vigorously for 2-3 minutes, venting periodically. Allow the layers to separate and collect the organic phase. Repeat the extraction two more times to maximize recovery.
-
Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract to dryness using a rotary evaporator.
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography (Optional): For crude extracts, an initial purification step using silica gel column chromatography can be employed. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol).
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by reversed-phase HPLC (RP-HPLC) on a C18 column. Use a gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase. Monitor the elution profile with a UV detector (e.g., at 214 nm and 254 nm) and collect the fractions corresponding to the Cyclo(His-Phe) peak.
-
-
Purity and Identity Confirmation: The purity of the isolated compound should be assessed by analytical HPLC. The identity should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantification by HPLC-MS/MS
This protocol outlines the quantitative analysis of Cyclo(His-Phe) in a biological matrix.[1]
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole). A C18 analytical column is typically used.
-
Sample Preparation: Prepare a calibration curve using a certified standard of Cyclo(His-Phe). Extract Cyclo(His-Phe) from the sample matrix using the protocol above or a suitable solid-phase extraction (SPE) method. Reconstitute the dried extract in the initial mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion (the protonated molecular ion [M+H]⁺ of Cyclo(His-Phe)) and one or two stable product ions for quantification and confirmation.
-
-
Data Analysis: Quantify the amount of Cyclo(His-Phe) in the sample by comparing its peak area to the calibration curve.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic or anti-proliferative effects of a compound.[6]
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Cyclo(His-Phe). Include an untreated control and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Biological Activities and Signaling Pathways
The biological activities of Cyclo(His-Phe) are still under active investigation. Preliminary studies suggest that it possesses antimicrobial and anticancer properties.[9][15] A key proposed mechanism of action is the modulation of intracellular ion channels, which can lead to apoptosis in cancer cells.[9][15]
While the specific signaling pathways modulated by Cyclo(His-Phe) have not been fully elucidated, research on the closely related Cyclo(His-Pro) provides a valuable framework for future studies. Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[3] It activates the Nrf2/heme oxygenase-1 antioxidant response element pathway, which in turn suppresses the pro-inflammatory NF-κB signaling cascade.[3][18]
Conclusion and Future Directions
Cyclo(His-Phe) is a naturally occurring cyclic dipeptide with origins in both microbial biosynthesis and non-enzymatic formation in food. While its full biological potential is still being uncovered, preliminary evidence suggests it may possess valuable therapeutic properties, including antimicrobial and anticancer activities. The primary challenges in the field are the limited availability of specific quantitative data for Cyclo(His-Phe) and a detailed understanding of its molecular mechanisms and signaling pathways. Future research should focus on:
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Screening a wider range of microorganisms for the production of Cyclo(His-Phe) and identifying the corresponding biosynthetic gene clusters.
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Conducting comprehensive quantitative studies to determine the IC50 and MIC values of pure Cyclo(His-Phe) against a broad panel of cancer cell lines and microbial pathogens.
-
Elucidating the specific intracellular targets and signaling pathways modulated by Cyclo(His-Phe), particularly its effects on ion channels and its potential interplay with inflammatory and oxidative stress pathways.
By addressing these research gaps, the scientific community can better harness the therapeutic potential of this intriguing natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Various mechanisms in cyclopeptide production from precursors synthesized independently of non-ribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Food contains the bioactive peptide, cyclo(His-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic synthesis of dehydro cyclo(His-Phe)s, analogs of the potent cell cycle inhibitor, dehydrophenylahistin, and their inhibitory activities toward cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
